

Foreword: A Note on Nomenclature and Structural Verification

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Compound of Interest

Compound Name: *3-(4-chlorophenyl)-2-methylbutanoic acid*

CAS No.: 1527669-57-3

Cat. No.: B6229274

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In the field of chemical research and development, precise molecular identification is paramount. The topic requested, "**3-(4-chlorophenyl)-2-methylbutanoic acid**," presents a structural ambiguity. Based on a comprehensive review of chemical literature, patents, and commercial databases, the widely synthesized, studied, and cataloged compound is 2-(4-chlorophenyl)-3-methylbutanoic acid. In this isomer, the pharmacologically significant 4-chlorophenyl group is attached to the alpha-carbon (C2) adjacent to the carboxylic acid, while the methyl group is part of an isopropyl substituent at C3. This guide will focus on this scientifically validated structure, providing the in-depth analysis required by research professionals. All data, including CAS numbers and spectral information, corresponds to this established molecule.

Introduction: Defining the Molecule of Interest

2-(4-chlorophenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a p-substituted chlorophenyl ring. Its structure is intrinsically linked to fenvalerate and esfenvalerate, widely used pyrethroid insecticides, for which it serves as a key acid metabolite[1][2]. The presence of a chiral center at the C2 position means the molecule exists

as a pair of enantiomers, (R)- and (S)-, whose biological activities can differ significantly. This stereochemical complexity, combined with its role as a biomarker and its potential as a synthetic building block, makes a thorough understanding of its molecular architecture essential for toxicologists, environmental scientists, and medicinal chemists.

This guide provides a multi-faceted examination of the molecule, beginning with its core structural and physicochemical properties, moving to definitive spectroscopic analysis, and concluding with its synthesis and biological context.

Core Identifiers and Properties

A consistent set of identifiers is crucial for database searches and regulatory compliance. The primary identifiers for the racemic mixture are presented below.

Property	Value	Source(s)
IUPAC Name	2-(4-chlorophenyl)-3-methylbutanoic acid	[3]
Synonyms	2-(p-Chlorophenyl)-3-methylbutyric acid, CPIA	[3][4]
CAS Number	2012-74-0 (for racemic mixture)	[3][5]
Molecular Formula	C ₁₁ H ₁₃ ClO ₂	[1][3]
Molecular Weight	212.67 g/mol	[1][3]
Melting Point	87-91 °C	[5]
Predicted pKa	4.13 ± 0.10	[5]
Predicted LogP	3.16 - 3.4	[1][3]

The Molecular Architecture: A Structural Breakdown

The functionality of 2-(4-chlorophenyl)-3-methylbutanoic acid is dictated by the spatial arrangement of its three key components: the carboxylic acid head, the 4-chlorophenyl ring, and the isopropyl tail.

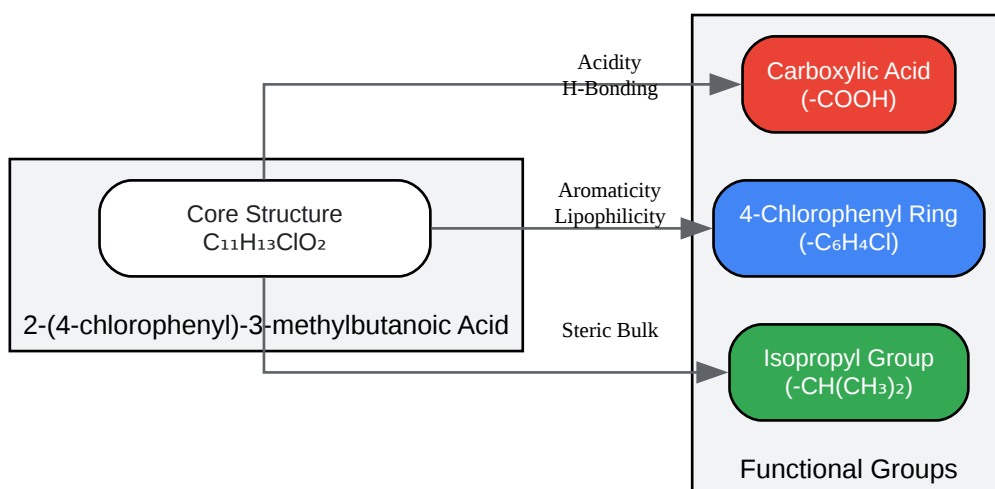


Figure 1: Key Structural Motifs

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Figure 1: Key Structural Motifs

Stereochemistry: The Chiral Alpha-Carbon

The alpha-carbon (C2), bonded to the carboxylic acid, the chlorophenyl ring, a hydrogen atom, and the isopropyl group, is a stereocenter. This gives rise to two non-superimposable mirror images: (S)-2-(4-chlorophenyl)-3-methylbutanoic acid (CAS: 55332-38-2) and (R)-2-(4-chlorophenyl)-3-methylbutanoic acid (CAS: 63640-09-5)[1][6].

Expert Insight: In drug development and toxicology, stereochemistry is not a trivial detail. The (S)-enantiomer is specifically associated with the metabolism of esfenvalerate, the more biologically active isomer of fenvalerate. Therefore, enantioselective synthesis and analysis are critical for accurately assessing metabolic pathways and environmental impact. The differing interactions of each enantiomer with chiral biological targets (e.g., enzymes, receptors) can lead to vastly different pharmacological or toxicological profiles.

Spectroscopic Verification: The Structural Fingerprint

Confirming the molecular structure requires a multi-technique spectroscopic approach. Each method provides a unique piece of the puzzle, and together they create a self-validating system of evidence.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups. The spectrum is dominated by two characteristic absorptions:

- **O-H Stretch:** A very broad and strong absorption band typically centered around 3000 cm^{-1} , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- **C=O Stretch:** A sharp, intense absorption band between $1700\text{-}1725\text{ cm}^{-1}$, confirming the presence of the carbonyl in the carboxylic acid.
- **C-Cl Stretch:** A moderate to strong absorption in the fingerprint region, typically $700\text{-}800\text{ cm}^{-1}$, indicative of the para-substituted chlorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the overall formula and connectivity.

- **Molecular Ion (M^+):** The electron impact (EI) mass spectrum will show a molecular ion peak. Due to the isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an $\sim 3:1$ ratio), this will appear as two peaks: one at m/z 212 (for $\text{C}_{11}\text{H}_{13}^{35}\text{ClO}_2$) and a smaller peak at m/z 214 (for $\text{C}_{11}\text{H}_{13}^{37}\text{ClO}_2$) in an approximate 3:1 intensity ratio. This isotopic signature is a definitive indicator of a monochlorinated compound.
- **Key Fragments:** Common fragmentation pathways include the loss of the carboxylic acid group ($-\text{COOH}$, 45 Da) and cleavage of the isopropyl group ($-\text{CH}(\text{CH}_3)_2$, 43 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the carbon-hydrogen framework, confirming atom connectivity and stereochemical relationships.

Protocol: Acquiring a Proton (^1H) NMR Spectrum

- **Sample Preparation:** Dissolve 5-10 mg of 2-(4-chlorophenyl)-3-methylbutanoic acid in ~ 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).

- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine chemical shifts (δ) and coupling constants (J).

Expected ¹H and ¹³C NMR Data (in CDCl₃)

Assignment	¹ H NMR (Predicted)	¹³ C NMR (Predicted)	Justification
Carboxylic Acid (-COOH)	δ 10-12 ppm (br s, 1H)	δ -179-181 ppm	Deshielded acid proton; quaternary carbonyl carbon.
Aromatic (C-H)	δ 7.2-7.4 ppm (d, 2H)	δ -129-131 ppm	Protons on the chlorophenyl ring, appearing as a classic AA'BB' system (two doublets).
Aromatic (C-Cl, C-C)	-	δ -133-135 ppm (C-Cl), -138-140 ppm (C-C)	Quaternary aromatic carbons.
Alpha-Proton (α-CH)	δ 3.3-3.5 ppm (d, 1H)	δ -55-58 ppm	Methine proton adjacent to the phenyl ring and coupled to the isopropyl methine.
Isopropyl Methine (β-CH)	δ 2.2-2.4 ppm (m, 1H)	δ -33-35 ppm	Methine proton coupled to the alpha-proton and the six methyl protons.
Isopropyl Methyls (-CH ₃)	δ 0.8-1.1 ppm (two d, 6H)	δ -20-22 ppm	Diastereotopic methyl groups appearing as two distinct doublets due to the adjacent chiral center.

Chemical Synthesis: A Practical Workflow

Several routes for the synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid have been reported, often involving the alkylation of a phenylacetic acid precursor[5][7]. The following represents a common laboratory-scale approach.

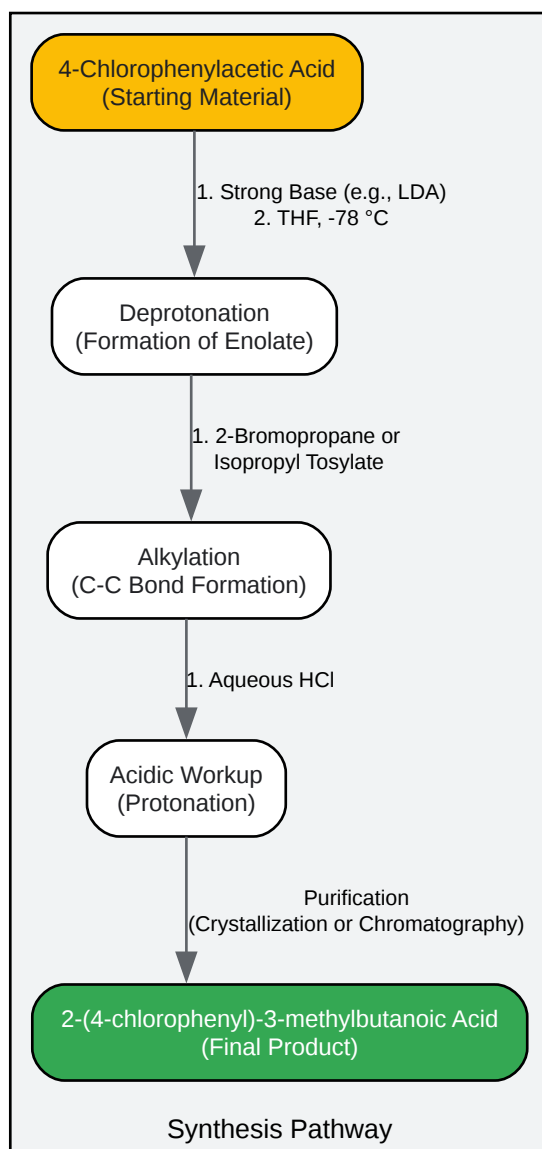


Figure 2: Synthetic Workflow

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Figure 2: Synthetic Workflow

Protocol: Synthesis via Alkylation

- Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 4-chlorophenylacetic acid in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the dianion.

- **Alkylation:** While maintaining the temperature at $-78\text{ }^{\circ}\text{C}$, add one equivalent of an isopropyl electrophile (e.g., 2-bromopropane) dropwise to the solution. Allow the reaction to stir for several hours, gradually warming to room temperature.
- **Workup and Quenching:** Carefully quench the reaction by pouring it into a beaker of ice-cold 1M hydrochloric acid. This protonates the carboxylate and any remaining enolate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a hexanes/ethyl acetate solvent system to yield the final product.

Causality in Experimental Design: The choice of a strong, hindered base like LDA is critical. It is powerful enough to deprotonate both the carboxylic acid and the alpha-carbon, but its steric bulk prevents it from acting as a nucleophile. Performing the reaction at low temperatures ($-78\text{ }^{\circ}\text{C}$) is essential to control the reactivity of the enolate and prevent side reactions.

Biological Relevance and Applications

The primary significance of this molecule lies in its role as a metabolite of the pyrethroid insecticide fenvalerate[2]. Fenvalerate contains two stereocenters, leading to four stereoisomers. Esfenvalerate, the most active insecticidal formulation, consists primarily of the (S,S) isomer. The hydrolysis of the ester linkage in esfenvalerate in vivo yields (S)-2-(4-chlorophenyl)-3-methylbutanoic acid.

Applications:

- **Biomonitoring:** Its presence in hair and urine can be used as a biomarker for human exposure to fenvalerate-type pesticides[5].
- **Environmental Science:** Serves as an analytical standard for tracking the degradation and environmental fate of pyrethroid insecticides.
- **Medicinal Chemistry:** While not a therapeutic agent itself, the 2-arylpropanoic acid scaffold is a classic "privileged structure" in medicinal chemistry, forming the core of many non-steroidal

anti-inflammatory drugs (NSAIDs). Research into related pyrrole derivatives has shown potential anti-inflammatory and immunomodulatory effects, highlighting the value of this structural class[8].

Conclusion

2-(4-chlorophenyl)-3-methylbutanoic acid is a molecule whose structural identity is confirmed through a convergence of spectroscopic evidence. Its architecture, defined by the interplay between the chlorophenyl ring, the chiral alpha-carbon, and the carboxylic acid, dictates its physicochemical properties and biological role. For researchers in drug development, toxicology, and environmental analysis, a precise understanding of this structure—from its nomenclature and stereochemistry to its synthesis and analytical fingerprint—is fundamental to advancing scientific inquiry and ensuring data integrity.

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